molecular formula C17H17N3S2 B14240037 4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine CAS No. 365428-86-0

4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine

Cat. No.: B14240037
CAS No.: 365428-86-0
M. Wt: 327.5 g/mol
InChI Key: NAVRSMWCUPZKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts such as sodium ethylate in ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

365428-86-0

Molecular Formula

C17H17N3S2

Molecular Weight

327.5 g/mol

IUPAC Name

4-[2-ethyl-4-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C17H17N3S2/c1-3-15-20-16(11-4-6-13(21-2)7-5-11)17(22-15)12-8-9-19-14(18)10-12/h4-10H,3H2,1-2H3,(H2,18,19)

InChI Key

NAVRSMWCUPZKDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=C(C=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.